molecular formula C17H17ClN2O5S B2438537 4-chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide CAS No. 866152-03-6

4-chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide

Cat. No.: B2438537
CAS No.: 866152-03-6
M. Wt: 396.84
InChI Key: DGUVFKFXCMDLRK-UHFFFAOYSA-N
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Description

4-chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines a benzofuran moiety with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide typically involves multiple steps. One common method includes the nitration of 4-chlorobenzenesulfonamide followed by the introduction of the benzofuran moiety through a series of coupling reactions. The reaction conditions often require the use of strong acids and bases, as well as catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted benzenesulfonamides.

Scientific Research Applications

4-chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitrotoluene: Similar in structure but lacks the benzofuran moiety.

    2,2,4-trimethyl-2,3-dihydro-1-benzofuran: Contains the benzofuran structure but lacks the sulfonamide group.

Uniqueness

The uniqueness of 4-chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-10-4-6-13(16-12(10)9-17(2,3)25-16)19-26(23,24)15-7-5-11(18)8-14(15)20(21)22/h4-8,19H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUVFKFXCMDLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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